molecular formula C18H17F3N4O2S B2919178 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2034372-78-4

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2919178
CAS No.: 2034372-78-4
M. Wt: 410.42
InChI Key: OTDSLLVUACSTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 2034234-97-2) is a chemical compound supplied for research purposes. It has the molecular formula C19H19F3N4O2S and a molecular weight of 424.44 g/mol . The compound features a pyrazole core, a heterocyclic scaffold recognized in medicinal chemistry for its diverse biological activities . The structure incorporates both a pyridin-4-yl group and a 4-(trifluoromethyl)phenyl methanesulfonamide moiety, which may influence its physicochemical properties and biomolecular interactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can source this compound from various suppliers, with availability in quantities ranging from micromoles to milligrams .

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S/c19-18(20,21)17-3-1-14(2-4-17)13-28(26,27)24-9-10-25-12-16(11-23-25)15-5-7-22-8-6-15/h1-8,11-12,24H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDSLLVUACSTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyridine and Pyrazole Rings : These heterocyclic structures are known for their roles in various biological activities.
  • Methanesulfonamide Group : This functional group is crucial for its interaction with biological targets.

The molecular formula is C16H18F3N5O2SC_{16}H_{18}F_{3}N_{5}O_{2}S, indicating the presence of trifluoromethyl and sulfonamide functionalities that enhance its pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For instance, it may affect enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Activity : In vitro studies have demonstrated that related compounds in the same class exhibit bactericidal properties against Mycobacterium tuberculosis (Mtb). The compound's structural similarities suggest potential effectiveness against similar pathogens .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of various substituents on the pyrazole and pyridine rings. For example:

  • Substituent Variations : Modifications at the C3 and C4 positions of the pyrazole ring significantly influence biological activity. Compounds with specific functional groups showed enhanced potency against Mtb, with minimum inhibitory concentrations (MICs) often below 0.5 μM .
  • Critical Functionalities : The presence of the methanesulfonamide group is essential for maintaining activity, as demonstrated by comparative studies where modifications led to decreased efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Antitubercular Activity : A study identified a related pyrazole compound as a promising candidate against Mtb, demonstrating moderate activity in various media conditions that simulate in vivo environments . The compound's unique binding interactions were highlighted as a potential novel mechanism of action.
  • Cellular Effects : Research has shown that compounds with similar structures can modulate cell signaling pathways, affecting gene expression related to cell growth and differentiation. This suggests potential applications in cancer therapy .
  • In Vivo Efficacy : Further investigations into the pharmacokinetics and bioavailability of these compounds are ongoing to determine their effectiveness in clinical settings.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals distinct advantages:

Compound NameStructureMIC (µM)Activity
Compound ASimilar<0.5Antitubercular
Compound BSimilar>50Low activity
N-{...}Target<0.5High potency

Comparison with Similar Compounds

N-[2-(Diethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (N2K)

  • Structure: Shares the methanesulfonamide and 4-(trifluoromethyl)phenyl groups but replaces the pyrazole-pyridine-ethyl chain with a diethylaminoethyl group.
  • Key Data :
    • Molecular formula: C₁₄H₂₁F₃N₂O₂S
    • Molecular weight: 338.39 g/mol
    • Aromatic bonds: 6 (vs. 17 in the target compound) .
  • However, the lack of aromatic heterocycles may reduce target binding affinity compared to the pyridine-pyrazole system.

N-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

  • Structure : Contains a pyrazole-sulfonamide core with a hydroxyethyl-trifluoromethylphenyl substituent.
  • Key Data :
    • Molecular formula: C₁₃H₁₄F₃N₃O₃S
    • Molecular weight: 349.33 g/mol .
  • Functional Impact : The hydroxyl group enhances hydrophilicity, which may improve aqueous solubility but reduce membrane permeability. The absence of a pyridine ring limits π-π interactions compared to the target compound.

Methanesulfonamide,N-[[4-[1-(6-methoxy-3-pyridinyl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-5-yl]phenyl]methyl]- (CAS 705937-73-1)

  • Structure : Features a benzyl-linked pyrazole with trifluoroethoxy and methoxypyridinyl groups.
  • Key Data :
    • CAS: 705937-73-1
    • Substituents: Trifluoroethoxy (lipophilic) and methoxypyridinyl (electron-donating) .
  • Functional Impact : The trifluoroethoxy group increases lipophilicity, while the methoxypyridine may alter electronic properties. The benzyl linker vs. ethyl chain could influence conformational flexibility.

Piperazinyl Methanesulfonate Derivatives (e.g., 3g)

  • Structure : Piperazine-propyl-methanesulfonate derivatives with aryl substitutions (e.g., 3-methoxyphenyl).
  • Key Data : Synthesized via nucleophilic substitution in acetonitrile/NaOH .
  • Functional Impact : Piperazine rings are common in neurotransmitter-targeting drugs. The target compound’s pyridine-pyrazole system may offer distinct binding modes compared to piperazine’s basic nitrogen.

Structural and Functional Analysis Table

Compound Name Molecular Weight Key Substituents Aromatic Bonds Functional Impact
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (Target) ~450 (estimated) Pyridine-pyrazole, trifluoromethyl 17+ Enhanced aromatic stacking; high metabolic stability
N2K 338.39 Diethylaminoethyl 6 Increased basicity; reduced aromatic interactions
N-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide 349.33 Hydroxyethyl 6 Improved solubility; limited membrane permeability
CAS 705937-73-1 ~450 (estimated) Trifluoroethoxy, methoxypyridinyl 12+ High lipophilicity; altered electronic profile
Piperazinyl Methanesulfonate 3g ~400 (estimated) 3-Methoxyphenyl, piperazine 6 Neurotransmitter-like binding; flexible conformation

Research Findings and Implications

  • Target Compound : The pyridine-pyrazole system likely enhances binding to kinases or ion channels via aromatic interactions, while the trifluoromethyl group improves pharmacokinetics .
  • Solubility vs. Affinity Trade-offs : Compounds with hydrophilic groups (e.g., hydroxyl in ) prioritize solubility, whereas lipophilic substituents (e.g., trifluoroethoxy in ) favor membrane penetration .
  • Therapeutic Potential: The target compound’s hybrid structure positions it as a candidate for diseases requiring dual targeting (e.g., inflammation and cancer), leveraging sulfonamide’s enzyme inhibition and heterocycles’ receptor modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.